molecular formula C11H7BrF3N3 B3000513 5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine CAS No. 956127-82-5

5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine

Cat. No.: B3000513
CAS No.: 956127-82-5
M. Wt: 318.097
InChI Key: KHZQJYJQTMDKCS-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine (CAS 956127-82-5) is a high-purity bromo-pyrimidine derivative supplied for research use only. This compound features a pyrimidine core, a bromo substituent, and a 3-(trifluoromethyl)phenyl group, a combination of motifs frequently explored in medicinal chemistry for their potential biological activity . Compounds based on the bromo-pyrimidine scaffold are of significant interest in anticancer research . Structural analogues have demonstrated potent in vitro cytotoxic activity against various human cancer cell lines, including HCT116 (colon), A549 (lung), and K562 (chronic myeloid leukemia) cells . Some bromo-pyrimidine derivatives have been identified as potent Bcr-Abl tyrosine kinase inhibitors, emerging as potential lead molecules for targeted cancer therapy, with studies using Dasatinib as a standard reference . The presence of the bromine atom offers a versatile site for further structural modification via cross-coupling reactions, making this compound a valuable chemical intermediate for synthesizing more complex derivatives for biological screening and structure-activity relationship (SAR) studies . The trifluoromethyl group is a common bioisostere in drug design, known to enhance metabolic stability and membrane permeability . Researchers can utilize this compound in projects involving the synthesis and biological evaluation of novel therapeutic agents, particularly in oncology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N3/c12-8-5-16-10(17-6-8)18-9-3-1-2-7(4-9)11(13,14)15/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZQJYJQTMDKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the compound's synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a bromine atom at the 5-position and a trifluoromethyl-substituted phenyl group at the N-position of the pyrimidine ring. The synthesis typically involves nucleophilic substitution reactions using 5-bromopyrimidine and 3-trifluoromethylaniline, often facilitated by bases such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Pyrimidine derivatives are known for their ability to modulate enzyme activity, which can lead to significant biological effects such as anti-inflammatory responses and inhibition of cell proliferation .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. One study reported IC50 values for COX-2 inhibition comparable to standard anti-inflammatory drugs like celecoxib . This suggests that modifications to the pyrimidine core can enhance anti-inflammatory activity.

Anticancer Activity

The compound's structural features also suggest potential anticancer properties. Research into similar trifluoromethyl-substituted compounds has indicated that such modifications can enhance potency against cancer cell lines by affecting cellular pathways involved in proliferation and apoptosis . For example, derivatives with trifluoromethyl groups have been shown to improve drug efficacy due to enhanced binding interactions with target proteins involved in cancer progression .

Case Studies

  • In vitro Studies : A series of experiments conducted on cell lines revealed that pyrimidine derivatives with trifluoromethyl substitutions exhibited significant cytotoxicity against various cancer types. These studies employed assays measuring cell viability and apoptosis induction, demonstrating that these compounds could be promising candidates for further development as anticancer agents .
  • Inflammation Models : In animal models of inflammation, such as carrageenan-induced paw edema, derivatives similar to this compound showed substantial reduction in edema compared to control groups. The results indicated a dose-dependent response, underscoring the therapeutic potential of these compounds in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameKey FeaturesBiological Activity
5-Bromopyrimidin-2-amineLacks trifluoromethyl groupLower anti-inflammatory potential
2-Amino-5-bromo-1,3-diazineDifferent substitution patternVarying cytotoxic effects
2-Chloro-4-(trifluoromethyl)pyrimidineKnown anti-inflammatory propertiesEffective COX inhibitor

The presence of both bromine and trifluoromethyl groups in this compound enhances its biological activity compared to other derivatives lacking these features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-Bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine

  • Structural Difference : Contains a trifluoromethyl group at both the pyrimidine 4-position and the phenyl ring.
  • Impact: The dual trifluoromethyl substitution increases molecular weight (386.10 g/mol vs. ~340 g/mol for the target compound) and lipophilicity (logP ~3.5 vs.
  • Applications : Likely used in high-throughput screening for fluorinated drug candidates.

5-Bromo-N-phenylpyrimidin-2-amine

  • Structural Difference : Lacks the 3-(trifluoromethyl)phenyl group; instead, a simple phenyl ring is attached.
  • Impact : Reduced electron-withdrawing effects and lower logP (~2.2) compared to the target compound. This may decrease binding affinity to hydrophobic targets but improve solubility .
  • Research Findings : Demonstrated moderate activity in kinase inhibition assays, suggesting the trifluoromethyl group in the target compound could enhance target engagement .

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

  • Structural Difference : Trifluoromethyl group is located on the pyrimidine ring (4-position) rather than the phenyl substituent.
  • Impact : Alters electronic distribution, making the pyrimidine ring more electron-deficient. This could affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the target compound .
  • Synthetic Utility : Used in the synthesis of fluorinated agrochemicals due to its stability under acidic conditions .

N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134)

  • Structural Difference : Features a bulky triarylmethane core instead of a single phenyl group.
  • Impact: Increased steric hindrance may reduce binding to flat enzymatic pockets but improve selectivity for allosteric sites.
  • Biological Data: Shows nanomolar inhibition of dengue virus NS5 polymerase, highlighting the trade-off between bulk and potency .

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

  • Structural Difference : Trifluoroethyl group replaces the aromatic 3-(trifluoromethyl)phenyl substituent.
  • LogP (~1.9) is lower than the target compound’s, favoring renal excretion .
  • Applications : Explored as a radiotracer in PET imaging due to fluorine-18 compatibility .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) logP Key Substituents Biological Activity/Applications Reference ID
5-Bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine ~340 ~2.8 5-Br, 2-NH-(3-CF3-Ph) Kinase inhibition, antiviral research
N-[3-Bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine 386.10 ~3.5 4-CF3, 5-Br, 2-NH-(3-CF3-Ph) High-throughput screening
5-Bromo-N-phenylpyrimidin-2-amine ~250 ~2.2 5-Br, 2-NH-Ph Kinase inhibition (moderate activity)
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine ~242 ~1.5 5-Br, 4-CF3 Agrochemical intermediates
T134 (Triarylmethane derivative) ~450 ~4.0 Bulky triarylmethane core Dengue virus NS5 inhibition
5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine ~255 ~1.9 5-Br, 2-NH-(CF3CH2) PET imaging probes

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties, stabilizing negative charges in transition states during nucleophilic substitutions .
  • Steric Considerations : Bulky substituents (e.g., triarylmethane in T134) reduce synthetic yields but improve target selectivity, as seen in antiviral assays .
  • Fluorine Impact : Aliphatic fluorinated chains (e.g., trifluoroethyl) lower logP compared to aromatic fluorinated groups, influencing pharmacokinetic profiles .

Q & A

Q. What are the primary synthetic routes for 5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For NAS, 5-bromo-2-aminopyrimidine reacts with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like Na₂CO₃ in a solvent mixture of dioxane/water (80:20) at 80–100°C . Optimization involves adjusting catalyst loading, temperature, and stoichiometry to minimize side products like dehalogenated byproducts. For amination routes, intermediates like 5-bromo-2-chloropyrimidine may undergo coupling with 3-(trifluoromethyl)aniline using Pd₂(dba)₃/Xantphos catalytic systems .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromine at C5, trifluoromethylphenyl at N2). The deshielding of pyrimidine protons (δ 8.2–8.5 ppm) and 19^19F NMR signals (δ -60 to -65 ppm) are diagnostic .
  • X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds between pyrimidine N1 and the aniline NH group stabilize the planar conformation .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₁H₈BrF₃N₃) with <2 ppm error .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing this compound under varying halide concentrations?

Yields in halomethylation reactions (e.g., introducing bromine) are highly sensitive to halide ion concentration. Evidence from analogous pyrimidine systems shows that bromide ions (Br⁻) favor nucleophilic displacement over solvolysis, but excessive Br⁻ can lead to precipitate formation, reducing efficiency. Systematic DOE (Design of Experiments) approaches, varying [Br⁻] (0.1–1.0 M) and pH (2–6), can identify optimal conditions. For instance, yields plateau at [Br⁻] = 0.5 M and pH 4, as observed in trifluoromethylpyrimidine syntheses .

Q. How do structural polymorphisms affect the biological activity of this compound?

Polymorphs arise from differences in intermolecular interactions (e.g., C–H⋯π or weak hydrogen bonds). In a related N-(4-chlorophenyl)pyrimidin-4-amine derivative, polymorph A (dihedral angle = 5.2°) showed 10× higher antimicrobial activity than polymorph B (6.4°) due to enhanced membrane penetration from a more planar structure . For this compound, XRD and molecular docking can correlate conformational flexibility (e.g., trifluoromethylphenyl twist angle) with target binding affinity.

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates activation energies for NAS at C5. The bromine atom’s leaving group ability (LG = Br) and electron-withdrawing trifluoromethyl group lower the energy barrier (ΔG‡ ≈ 25–30 kcal/mol) compared to non-fluorinated analogs. Solvent effects (e.g., DMSO vs. THF) are modeled using the SMD continuum model, revealing polar aprotic solvents stabilize transition states .

Q. How can contradictory bioactivity data be reconciled across different assay platforms?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell permeability). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). For instance, a pyrimidine derivative showed IC₅₀ = 50 nM in biochemical assays but 2 µM in cellular models due to efflux pump interactions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodCatalyst SystemYield (%)Purity (%)Key Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃65–75≥98
Buchwald-HartwigPd₂(dba)₃/Xantphos70–85≥95

Q. Table 2. Crystallographic Data

ParameterValueSource
Dihedral Angle (Pyrimidine-Phenyl)12.8° ± 0.2°
Hydrogen Bond Length (N–H⋯N)2.89 Å

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